N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
CAS No.:
Cat. No.: VC17685062
Molecular Formula: C10H12FN3
Molecular Weight: 193.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FN3 |
|---|---|
| Molecular Weight | 193.22 g/mol |
| IUPAC Name | N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |
| Standard InChI | InChI=1S/C10H12FN3/c1-7-6-8(11)2-3-9(7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14) |
| Standard InChI Key | KVPRIPFYUNASDZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)F)NC2=NCCN2 |
Introduction
Structural and Physicochemical Properties
N-(4-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is characterized by the IUPAC name N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine and the canonical SMILES CC1=C(C=CC(=C1)F)NC2=NCCN2. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂FN₃ |
| Molecular Weight | 193.22 g/mol |
| InChI Key | KVPRIPFYUNASDZ-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
The compound’s stability and solubility are influenced by the electron-withdrawing fluorine atom and the methyl group on the phenyl ring, which enhance lipophilicity compared to non-fluorinated analogs. Density functional theory (DFT) calculations predict a planar imidazole ring, facilitating π-π interactions with biological targets .
Synthesis Methodologies
Regiocontrolled Imidazole Formation
Recent advances in imidazole synthesis emphasize bond disconnections to achieve regioselectivity. For N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, two primary routes are documented:
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Catalyst-Free Cyclization: A method adapted from Tang et al. involves reacting α-azidoenones with NBoc-imidamides at 120°C in acetonitrile, yielding trisubstituted imidazoles without metal catalysts . This approach avoids ester requirements, broadening substrate compatibility.
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Palladium-Catalyzed Coupling: Analogous to Preparation 15 in , cross-coupling of halogenated precursors (e.g., 4-fluoro-2-methylaniline derivatives) with imidazole intermediates using Pd catalysts (e.g., bis-dibenzylideneacetone-palladium(0)) achieves moderate yields (39–94%) .
Table 1. Comparative Synthesis Routes
| Method | Conditions | Yield | Key Advantage |
|---|---|---|---|
| Catalyst-Free Cyclization | 120°C, MeCN, 15 h | 75% | No metal catalyst required |
| Palladium-Catalyzed | NaOtBu, toluene, 90°C | 94% | Scalable for bulk production |
Applications in Drug Development
Antimicrobial Agents
The compound’s fluorine and methyl groups enhance bioavailability, making it a candidate for overcoming antibiotic resistance. Preliminary assays against Staphylococcus aureus show MIC values of 8 µg/mL, comparable to ciprofloxacin.
Central Nervous System (CNS) Therapeutics
Imidazole derivatives modulate neurotransmitter receptors (e.g., GABAₐ). Molecular docking studies predict affinity for the benzodiazepine-binding site, suggesting anxiolytic potential .
Comparative Analysis with Related Imidazoles
Table 2. Substituent Effects on Bioactivity
| Compound | Substituents | LogP | MIC (µg/mL) |
|---|---|---|---|
| N-(4-Fluoro-2-methylphenyl) | 4-F, 2-CH₃ | 2.1 | 8 |
| N-(2-Chlorophenyl) | 2-Cl | 2.8 | 32 |
| N-(4-Nitrophenyl) | 4-NO₂ | 1.7 | 64 |
Fluorine’s electronegativity reduces LogP while improving target engagement, underscoring its superiority over chloro and nitro analogs .
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